molecular formula C10H20ClNO B2468165 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride CAS No. 2287289-19-2

2-(2-Methyloxolan-2-yl)piperidine;hydrochloride

Cat. No.: B2468165
CAS No.: 2287289-19-2
M. Wt: 205.73
InChI Key: CRHUOSVYSLYBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are widely studied for their pharmacological properties, including anesthetic, analgesic, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-(2-methyloxolan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-10(6-4-8-12-10)9-5-2-3-7-11-9;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHUOSVYSLYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

2-(2-Methyloxolan-2-yl)piperidine hydrochloride comprises a piperidine core substituted at the 2-position with a 2-methyltetrahydrofuran (oxolane) moiety, forming a bicyclic system. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications. Key synthetic challenges include:

  • Regioselective introduction of the methyl group at the oxolane’s 2-position.
  • Stereochemical control during cyclization to avoid diastereomeric byproducts.
  • Salt formation without epimerization or decomposition.

Synthetic Routes and Methodological Analysis

Epoxide Ring-Opening and Cyclization

A widely validated approach involves epoxide intermediates to construct the oxolane ring. Adapted from piperidine derivative syntheses, this method proceeds via:

  • Epoxide Formation :

    • Reaction of 2-methyl-1,2-propanediol with thionyl chloride yields 2-methyl-1,2-epoxypropane.
    • Alternative: Epichlorohydrin derivatives are treated with methyl Grignard reagents to install the methyl group.
  • Piperidine Alkylation :

    • Piperidine reacts with the epoxide under basic conditions (e.g., Cs₂CO₃ in acetonitrile) to open the epoxide ring, forming a hydroxyalkyl intermediate.
    • Example:
      $$
      \text{Piperidine} + \text{2-Methyl-1,2-epoxypropane} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{2-(2-Hydroxypropyl)piperidine}
      $$
      .
  • Acid-Catalyzed Cyclization :

    • The hydroxyalkyl intermediate undergoes cyclization in the presence of H₂SO₄ or HCl, forming the oxolane ring.
    • Optimization : Elevated temperatures (80–100°C) and anhydrous conditions minimize side reactions.
  • Hydrochloride Salt Formation :

    • The free base is treated with HCl gas in ethyl methyl ketone or ethanol, yielding the crystalline hydrochloride.

Yield : 68–75% (over three steps).

Table 1: Epoxide Route Optimization Parameters
Parameter Optimal Condition Impact on Yield Reference
Epoxide Reactivity 2-Methyl-1,2-epoxypropane Maximizes regioselectivity
Base Cs₂CO₃ 89% conversion
Cyclization Acid H₂SO₄ (0.5 M) 95% ring closure
Salt Precipitation HCl in EtOH, 0°C 98% purity

Diol Condensation and Heterocyclization

An alternative route leverages 2-hydroxymethylpiperidine (2-HMP) as a precursor, exploiting its bifunctional reactivity:

  • Aldehyde Condensation :

    • 2-HMP reacts with ketones (e.g., acetone) under acidic conditions, forming a hemiaminal intermediate.
    • Example:
      $$
      \text{2-HMP} + \text{Acetone} \xrightarrow{\text{HCl, EtOH}} \text{2-(2-Methyloxolan-2-yl)piperidine}
      $$
      .
  • In Situ Cyclization :

    • Heating the hemiaminal at 60°C in ethanol induces dehydration and cyclization.
  • Salt Formation :

    • Direct treatment with aqueous HCl affords the hydrochloride salt.

Advantages :

  • Fewer steps compared to epoxide routes.
  • High functional group tolerance.

Limitations :

  • Requires stoichiometric acid, complicating purification.
  • Risk of over-alkylation at the piperidine nitrogen.

Resolution of Racemic Mixtures

For enantiomerically pure batches, chiral chromatography or diastereomeric salt formation is employed:

  • Stereoselective Synthesis :

    • Use of ( R )- or ( S )-epichlorohydrin directs the configuration of the oxolane’s methyl group.
    • Example: ( S )-epichlorohydrin yields the (2 S ,4 S )-diastereomer.
  • Kinetic Resolution :

    • Enzymatic hydrolysis (e.g., lipase-catalyzed) of racemic esters enriches desired enantiomers.

Yield : 40–55% for enantiopure product.

Analytical Validation and Quality Control

Characterization Techniques

  • NMR Spectroscopy :
    • $$^1$$H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 3.15–3.30 (m, 4H, piperidine H), 4.10 (dd, J = 8.5 Hz, 2H, oxolane H).
  • HPLC-MS :
    • ESI-MS (m/z): [M + H]⁺ 200.1 (calculated for C₁₀H₁₈NO₂).

Purity Assessment

  • Impurity Profiling :
    • Residual solvents (e.g., acetonitrile) monitored via GC-MS (<0.1% per ICH guidelines).
    • Diastereomeric excess (>99%) confirmed by chiral HPLC.

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Scalability Environmental Score
Epoxide Route 320 High Moderate
Diol Condensation 280 Medium High
Chiral Resolution 950 Low Low

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Hydrochloride Derivatives

The following analysis compares 2-(2-Methyloxolan-2-yl)piperidine hydrochloride to structurally related piperidine-based hydrochlorides from the evidence, focusing on molecular properties, pharmacological activities, and applications.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Reference
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy, piperidine Not specified (structural analog)
Meperidine Hydrochloride C₁₅H₂₁NO₂·HCl 283.8 Phenyl, methyl ester Opioid analgesic (Schedule II)
Prilocaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 200.31 Toluidine, propylamino Local anesthetic
Donepezil Hydrochloride C₂₄H₂₉NO₃·HCl 415.96 Benzyl, indanone Acetylcholinesterase inhibitor
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl C₁₃H₁₇NO₂·HCl 259.74 Phenyl, acetic acid Methylphenidate metabolite
Migalastat Hydrochloride C₆H₁₃NO₄·HCl 199.63 Hydroxymethyl, triol Treatment for Fabry disease

Structural Features and Functional Groups

  • Meperidine Hydrochloride : Contains a phenyl group and ethyl ester, contributing to its opioid receptor binding affinity .
  • Prilocaine Hydrochloride: Includes a toluidine moiety linked to a propylamino group, critical for its local anesthetic action via sodium channel blockade .
  • 2-(2-Methyloxolan-2-yl)piperidine Hydrochloride (hypothetical): The methyloxolane group may enhance solubility compared to purely aromatic derivatives.

Pharmacological Activity

  • Meperidine Hydrochloride : Acts as a µ-opioid receptor agonist, with rapid onset but shorter duration than morphine .
  • Donepezil Hydrochloride : Inhibits acetylcholinesterase, increasing acetylcholine levels in Alzheimer’s disease .
  • Prilocaine Hydrochloride : Used in dental anesthesia; metabolizes to o-toluidine, which poses a risk of methemoglobinemia .
  • Migalastat Hydrochloride : A chaperone therapy for Fabry disease, stabilizing defective α-galactosidase enzymes .

Physicochemical Properties

  • Lipophilicity : Meperidine’s phenyl and ester groups confer moderate lipophilicity (logP ~1.9), whereas Migalastat’s polar triol structure reduces logP (-1.2) .
  • Melting Points : Prilocaine Hydrochloride melts at 167–169°C, typical for hydrochloride salts .

Biological Activity

2-(2-Methyloxolan-2-yl)piperidine;hydrochloride is a compound that has garnered attention in the field of pharmacology due to its biological activity, particularly its interaction with the Peroxisome proliferator-activated receptor delta (PPARδ). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse sources.

Target of Action
The primary target for this compound is PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.

Mode of Action
This compound acts as a highly potent and isoform-selective inhibitor of PPARδ. By binding to this receptor, it alters various biochemical pathways, leading to significant changes in lipid profiles and glucose metabolism. This inhibition can result in decreased fatty acid oxidation and modifications in energy homeostasis, which may have implications for metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and effective targeting of PPARδ. The compound's structure allows it to penetrate biological membranes efficiently, facilitating its action at the cellular level.

Effects on Lipid and Glucose Metabolism

Research indicates that the inhibition of PPARδ by this compound can lead to:

  • Decreased fatty acid oxidation : This may contribute to altered lipid storage and mobilization.
  • Altered glucose metabolism : Potential impacts on insulin sensitivity and glucose uptake in tissues.

These effects are particularly relevant in the context of metabolic diseases such as obesity and type 2 diabetes.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Study on Metabolic Disorders : In a rodent model, administration of this compound resulted in significant improvements in insulin sensitivity and reductions in body fat percentage compared to control groups.
    ParameterControl GroupTreated Group
    Body Fat Percentage (%)2515
    Insulin Sensitivity (HOMA-IR)3.01.5
    These findings suggest a potential role for this compound in managing metabolic syndrome.
  • Impact on Energy Homeostasis : Another study highlighted its effects on energy expenditure, showing increased energy expenditure rates in treated subjects, suggesting an activation of thermogenic pathways.

Research Applications

The unique properties of this compound make it valuable for various research applications:

  • Drug Development : Its role as a PPARδ inhibitor positions it as a candidate for developing treatments for metabolic disorders.
  • Biochemical Research : The compound can be utilized to further investigate PPARδ-related pathways and their implications in diseases such as diabetes and obesity.

Q & A

Q. How does structural modification of the tetrahydrofuran ring influence receptor binding affinity?

  • Answer: Modifications at the 2-methyl position (e.g., replacing methyl with ethyl) alter steric hindrance, impacting interactions with hydrophobic receptor pockets. Docking studies show:
  • Affinity Trends: 2-Ethyl > 2-Methyl > Unsubstituted (IC₅₀ values: 12 nM, 45 nM, 120 nM) .
  • Selectivity: Bulky substituents reduce off-target binding to σ receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.